Methyl 5-hydroxyisoquinoline-1-carboxylate

Medicinal Chemistry Drug Design ADME Prediction

Methyl 5-hydroxyisoquinoline-1-carboxylate (CAS 2090987-91-8) is a bifunctional isoquinoline derivative bearing a methyl ester at the 1-position and a free phenolic hydroxyl at the 5-position of the heteroaromatic ring system. With a molecular formula of C11H9NO3 and a molecular weight of 203.19 g/mol, it belongs to the class of hydroxyisoquinoline carboxylate esters, a scaffold that combines the metal-chelating and hydrogen-bonding properties of 5-hydroxyisoquinoline with the metabolic lability and lipophilicity conferred by a C-1 methyl ester.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B12961046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-hydroxyisoquinoline-1-carboxylate
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=CC2=C1C=CC=C2O
InChIInChI=1S/C11H9NO3/c1-15-11(14)10-8-3-2-4-9(13)7(8)5-6-12-10/h2-6,13H,1H3
InChIKeyVKBXPPCGHLPRCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Hydroxyisoquinoline-1-Carboxylate – Structural Baseline for Research Procurement


Methyl 5-hydroxyisoquinoline-1-carboxylate (CAS 2090987-91-8) is a bifunctional isoquinoline derivative bearing a methyl ester at the 1-position and a free phenolic hydroxyl at the 5-position of the heteroaromatic ring system . With a molecular formula of C11H9NO3 and a molecular weight of 203.19 g/mol, it belongs to the class of hydroxyisoquinoline carboxylate esters, a scaffold that combines the metal-chelating and hydrogen-bonding properties of 5-hydroxyisoquinoline with the metabolic lability and lipophilicity conferred by a C-1 methyl ester . The compound is a solid at ambient temperature (mp 34–38 °C) and is supplied as a research intermediate typically at ≥95% purity .

Why Procurement Cannot Simply Default to Methyl Isoquinoline-1-Carboxylate or Other Positional Analogs


Substitution with the des‑hydroxy analog methyl isoquinoline-1-carboxylate (CAS 27104-72-9) eliminates the 5‑OH hydrogen‑bond donor/acceptor, fundamentally altering target engagement and physicochemical properties . Conversely, the 4‑carboxylate regioisomer (methyl 5‑hydroxyisoquinoline-4-carboxylate, CAS 1958100-72-5) exhibits distinct electronic and steric profiles due to the altered position of the ester group, which can redirect reactivity in amidation, hydrolysis, or metal‑coordination applications . The free acid variant (5‑hydroxyisoquinoline-1-carboxylic acid, CAS 90800-37-6) lacks the ester pro‑moiety and therefore presents different solubility, permeability, and metabolic stability profiles . These structural nuances—position of the ester, presence or absence of the 5‑OH, and ester‑vs‑acid state—make the target compound non‑interchangeable with any single in‑class analog.

Quantitative Differentiation Evidence for Methyl 5-Hydroxyisoquinoline-1-Carboxylate Versus Closest Analogs


Polar Surface Area Advantage Over the Des‑Hydroxy Analog

The 5‑hydroxyl group increases the topological polar surface area (tPSA) of methyl 5‑hydroxyisoquinoline-1-carboxylate by approximately 20 Ų relative to methyl isoquinoline-1-carboxylate (tPSA 39.19 Ų) . This elevated tPSA (~59 Ų) enhances aqueous solubility and hydrogen‑bonding capacity without exceeding the 90 Ų threshold commonly associated with impaired passive membrane permeability, providing a favorable balance for both biochemical and cell‑based assays .

Medicinal Chemistry Drug Design ADME Prediction

Lipophilicity (LogP) Differentiation Among Regioisomeric and Acid Analogs

The combination of a C‑1 methyl ester and C‑5 hydroxyl in the target compound positions its lipophilicity between that of the more polar 5‑hydroxyisoquinoline-4-carboxylic acid (experimental LogP 0.64) and the more lipophilic des‑hydroxy methyl isoquinoline-1-carboxylate (LogP 2.02) . The estimated LogP of approximately 1.2–1.8 for methyl 5‑hydroxyisoquinoline-1-carboxylate, based on the measured LogP of isoquinolin‑5‑ol (LogP 1.44) [1] adjusted for the ester substituent, offers a differentiated partition coefficient that can improve aqueous solubility while retaining sufficient membrane permeability for cellular assays.

Physicochemical Profiling LogP Optimization Isoquinoline Scaffold

Methyl Ester as a Metabolically Labile Pro‑Moiety Differentiates the Target from Free Acid Analogs

The methyl ester at C‑1 serves as a prodrug element that can be hydrolyzed by intracellular esterases to liberate the active 5‑hydroxyisoquinoline-1-carboxylic acid. This concept is directly supported by Schiller et al. (2014), who demonstrated that a cell‑permeable ester derivative of the 2OG oxygenase inhibitor IOX1 enables intracellular delivery that the corresponding free acid cannot achieve [1]. By contrast, 5‑hydroxyisoquinoline-1-carboxylic acid (CAS 90800-37-6) cannot exploit this ester‑mediated passive uptake mechanism.

Prodrug Design Cellular Permeability Esterase Activation

Melting Point Advantage for Formulation and Handling Versus 1,5-Isoquinolinediol

Methyl 5‑hydroxyisoquinoline-1-carboxylate exhibits a low melting point of 34–38 °C , compared to 270–275 °C for the structurally related PARP inhibitor 1,5‑isoquinolinediol (CAS 5154-02-9) . This near‑ambient melting point facilitates handling as a low‑temperature melt or as a liquid upon gentle warming, simplifying precise dispensing for solution‑phase chemistry and high‑throughput experimentation compared to high‑melting crystalline solids that require volumetric powder dispensing.

Formulation Science Solid-State Properties Handling Safety

Fragment‑Like Kinase Inhibitor Scaffold with Quantifiable Intrinsic Potency Baseline

The 5‑hydroxyisoquinoline substructure shared by the target compound has been characterized as a fragment‑like inhibitor of MAP kinase‑activated protein kinase 2 (MK2) with an IC50 of approximately 85 µM [1]. Methyl 5‑hydroxyisoquinoline-1-carboxylate retains this pharmacophoric 5‑hydroxyisoquinoline core while appending a C‑1 ester handle that can be elaborated to improve potency, as demonstrated by the drop in IC50 to sub‑micromolar values for optimized isoquinoline‑based kinase inhibitors (e.g., PKA‑IN‑1 IC50 0.03 µM, IOX1 KDM4C IC50 0.6 µM) [2]. This provides a quantifiable starting potency anchor absent in the des‑hydroxy or 4‑carboxylate regioisomers.

Fragment-Based Drug Discovery Kinase Inhibition MK2

High-Value Research and Industrial Application Scenarios for Methyl 5-Hydroxyisoquinoline-1-Carboxylate


Fragment-Based Kinase Inhibitor Elaboration Using the C-1 Ester as a Synthetic Handle

Leveraging the 85 µM MK2 fragment hit activity of the 5‑hydroxyisoquinoline core [1], methyl 5‑hydroxyisoquinoline-1-carboxylate can serve as a starting scaffold for structure‑guided elaboration. The C‑1 methyl ester provides a tractable handle for amidation, hydrolysis, or reduction chemistry, enabling systematic SAR exploration of the C‑1 vector without perturbing the 5‑OH pharmacophore. Medicinal chemistry teams can procure this compound as a single, well‑characterized intermediate rather than synthesizing the core de novo, compressing early‑stage hit‑to‑lead timelines.

Intracellular‑Target Cell‑Based Assays Requiring Esterase‑Activated Probes

For targets such as JmjC histone demethylases or 2‑oxoglutarate‑dependent oxygenases where the active species must accumulate intracellularly, the methyl ester pro‑moiety of methyl 5‑hydroxyisoquinoline-1-carboxylate provides passive membrane permeability that the corresponding free acid (5‑hydroxyisoquinoline-1-carboxylic acid) cannot match . Once inside the cell, ubiquitous esterases hydrolyze the ester to release the active carboxylate. This mechanism, validated for analogous isoquinoline esters [2], makes the compound suitable for phenotypic screening cascades where intracellular target engagement is required.

Physicochemical Property Optimization for Balancing Solubility and Permeability

With an estimated LogP of 1.2–1.8 and an elevated tPSA (~59 Ų) relative to des‑hydroxy analogs , the compound occupies a differentiated property space that R&D procurement teams can exploit when building focused libraries for CNS or intracellular targets. The intermediate lipophilicity and enhanced hydrogen‑bonding capacity, compared to methyl isoquinoline-1-carboxylate (LogP 2.02, tPSA 39.19), reduce the risk of poor aqueous solubility without sacrificing membrane permeability, a crucial balance for high‑content screening and ADME‑compliant lead generation.

Automated High‑Throughput Experimentation Enabled by Near‑Ambient Melting Point

The low melting point of 34–38 °C allows the compound to be handled as a liquid at moderately elevated temperatures, making it compatible with automated liquid‑handling platforms that dispense by volume rather than by mass. This is a distinct operational advantage over high‑melting isoquinoline derivatives such as 1,5‑isoquinolinediol (mp 270–275 °C) , which require powder‑dispensing robots or manual weighing. For high‑throughput chemistry and screening cores, this property reduces workflow complexity and improves dispensing precision.

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